(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride
Description
“(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride” is a heterocyclic sulfonyl chloride derivative characterized by a spirocyclic framework. The molecule consists of a bicyclic system (spiro[4.5]decane) with two oxygen atoms at positions 2 and 8, a ketone group at position 1, and a methanesulfonyl chloride substituent at position 2. The spiro architecture imposes unique stereoelectronic constraints, influencing its reactivity and physical properties. This compound is of interest in organic synthesis and pharmaceutical research due to the sulfonyl chloride group’s utility as a reactive intermediate for forming sulfonamides or sulfonate esters .
Properties
IUPAC Name |
(1-oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c10-16(12,13)6-7-5-9(8(11)15-7)1-3-14-4-2-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMFBHDMEJHZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of (1-oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanol with methanesulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of biological systems and pathways.
Industry: It is utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of various derivatives. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between (1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride and related compounds:
Reactivity and Physicochemical Properties
- Electrophilicity : The sulfonyl chloride group in the target compound exhibits higher electrophilicity compared to sulfonate esters (e.g., metsulfuron-methyl) due to the chloride leaving group. This makes it more reactive in nucleophilic substitutions, such as with amines to form sulfonamides .
- Hydrogen Bonding : Unlike the diaza-spiro derivative (3-oxo-2,8-diazaspiro[4.5]decane hydrochloride), which forms strong hydrogen bonds via protonated amines, the dioxa-spiro compound relies on weaker interactions (e.g., sulfonyl oxygen lone pairs), affecting solubility and crystal packing .
- Ring Puckering : The spiro[4.5]decane system in the target compound adopts a puckered conformation, as defined by Cremer-Pople parameters. This contrasts with planar triazine rings in sulfonylurea herbicides (e.g., metsulfuron-methyl), which exhibit minimal puckering .
Challenges and Limitations
- Stability : The dioxaspiro system’s ring strain may reduce thermal stability compared to diaza-spiro derivatives, which benefit from N–H stabilization .
- Solubility : The absence of ionizable groups (vs. diaza-spiro hydrochlorides) limits aqueous solubility, necessitating formulation optimization for biological applications .
Q & A
Q. What ecological risk assessment strategies are recommended for this compound?
- Methodological Answer : Follow OECD guidelines for environmental fate studies:
- Aquatic Toxicity : Daphnia magna acute immobilization test (EC).
- Biodegradation : Modified Sturm test to assess mineralization to CO.
- Bioaccumulation : Log determination via shake-flask method. Reference analogous compounds (e.g., dichlorophenyl spiro derivatives) for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
